molecular formula C9H6BrNO2 B8228784 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B8228784
M. Wt: 240.05 g/mol
InChI Key: HMKNHUBWERKEDA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound with the molecular formula C9H6BrNO2 This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of substituted anthranilic acids with orthoesters in the presence of a catalyst. One common method includes the use of acetic acid as a catalyst in ethanol, which facilitates the formation of the benzoxazine ring . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques, would likely be applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with other compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as chymotrypsin, by forming covalent bonds with the active site residues . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which influences its chemical behavior and biological activity. The presence of the bromine atom and the methyl group at specific positions on the benzoxazine ring can enhance its reactivity and selectivity in various chemical and biological contexts .

Properties

IUPAC Name

5-bromo-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKNHUBWERKEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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